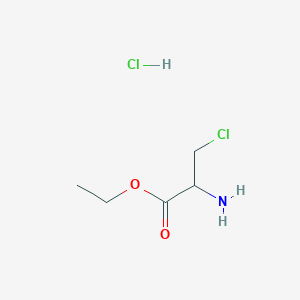
Ethyl 3-chloroalaninate--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) is a chemical compound that combines ethyl 3-chloroalaninate with hydrogen chloride in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) can be synthesized through the reaction of ethyl 3-chloroalaninate with hydrogen chloride gas. The reaction typically occurs under controlled conditions, where ethyl 3-chloroalaninate is dissolved in an appropriate solvent, and hydrogen chloride gas is bubbled through the solution. The reaction is exothermic and should be carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-chloroalaninate–hydrogen chloride (1/1) involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of ethyl 3-hydroxyalaninate.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of ethyl 3-chloroalanine and hydrochloric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of ethyl 3-aminoalaninate.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the chlorine atom in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Ethyl 3-hydroxyalaninate: Formed through substitution reactions.
Ethyl 3-chloroalanine: Formed through hydrolysis.
Ethyl 3-aminoalaninate: Formed through reduction reactions.
Scientific Research Applications
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 3-chloroalaninate–hydrogen chloride (1/1) involves its interaction with nucleophiles and reducing agents. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. In biological systems, the compound can interact with enzymes and proteins, leading to modifications in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxyalaninate: Similar in structure but with a hydroxyl group instead of a chlorine atom.
Ethyl 3-aminoalaninate: Similar in structure but with an amino group instead of a chlorine atom.
Ethyl 3-chloroalanine: Similar in structure but without the ethyl ester group.
Uniqueness
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) is unique due to its combination of an ethyl ester group and a chlorine atom, which makes it highly reactive and versatile in various chemical reactions. Its ability to undergo substitution, hydrolysis, and reduction reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
21615-66-7 |
|---|---|
Molecular Formula |
C5H11Cl2NO2 |
Molecular Weight |
188.05 g/mol |
IUPAC Name |
ethyl 2-amino-3-chloropropanoate;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2-3,7H2,1H3;1H |
InChI Key |
RWQOVJHBIVDTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















